molecular formula C10H8ClN5O B1415754 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1803583-22-3

1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B1415754
CAS No.: 1803583-22-3
M. Wt: 249.65 g/mol
InChI Key: LNCUFKPEIFTUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named This compound under IUPAC guidelines. This nomenclature reflects its fused heterocyclic structure:

  • A pyrazolo[3,4-d]pyrimidine core (positions 1–7).
  • A pyridin-4-yl substituent at position 1 of the pyrazole ring.
  • A ketone group at position 4 of the pyrimidine ring.
  • A hydrochloride salt form, indicating protonation of the pyridine nitrogen.

The CAS Registry Number for this compound is 1803583-22-3 , with a molecular formula of $$ \text{C}{10}\text{H}{8}\text{ClN}_{5}\text{O} $$ and a molecular weight of 249.66 g/mol.

Property Value
CAS Number 1803583-22-3
Molecular Formula $$ \text{C}{10}\text{H}{8}\text{ClN}_{5}\text{O} $$
Molecular Weight 249.66 g/mol
IUPAC Name This compound

Structural Relationship to Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. In this derivative:

  • Position 1 : Substituted with a pyridin-4-yl group, enhancing π-π stacking interactions in biological targets.
  • Position 4 : Features a ketone group, which influences hydrogen-bonding capabilities and tautomeric equilibria.

Comparative analysis with the parent scaffold reveals critical modifications:

  • Pyridine Incorporation : The pyridin-4-yl group at N1 introduces a planar aromatic system, improving binding affinity to kinase domains.
  • Chloride Counterion : The hydrochloride salt improves aqueous solubility by protonating the pyridine nitrogen, forming a stable ionic pair.

Structural studies using X-ray crystallography (where available) confirm the endo conformation of the pyridine ring relative to the pyrazolo-pyrimidine plane, minimizing steric hindrance.

Tautomeric Forms and Protonation States

The compound exhibits dynamic tautomerism and pH-dependent protonation:

Tautomeric Equilibria

The pyrazolo[3,4-d]pyrimidine core undergoes keto-enol tautomerism at position 4:
$$
\text{Keto form} \rightleftharpoons \text{Enol form}
$$

  • Keto Dominance : In neutral or acidic conditions, the ketone form predominates due to stabilization via intramolecular hydrogen bonding.
  • Enol Formation : Under basic conditions, deprotonation at N5 generates an enolate, which can coordinate metal ions or engage in additional hydrogen bonds.
Protonation States
  • Pyridine Nitrogen : Protonated in the hydrochloride salt (pKa ≈ 4.28), enhancing solubility in polar solvents.
  • Pyrimidine N3 : Remains unprotonated at physiological pH, preserving hydrogen-bond acceptor properties.
Tautomer/Protonation State Conditions Biological Relevance
Keto form pH < 8 Stabilizes kinase binding
Enol form pH > 10 Facilitates metal chelation
Protonated pyridine Acidic media Improves bioavailability

These tautomeric and protonation dynamics are critical for understanding the compound’s reactivity and interactions in biological systems.

Properties

IUPAC Name

1-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O.ClH/c16-10-8-5-14-15(9(8)12-6-13-10)7-1-3-11-4-2-7;/h1-6H,(H,12,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCUFKPEIFTUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C3=C(C=N2)C(=O)NC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride (CAS Number: 1803583-22-3) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8ClN5O
  • Molecular Weight : 249.66 g/mol
  • CAS Number : 1803583-22-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown potential as a modulator of casein kinase 1 delta (CSNK1D), which is implicated in several disease states including cancer and mood disorders .

Inhibition of Kinases

The compound's ability to inhibit CSNK1D suggests that it could play a role in regulating cellular processes such as cell proliferation and apoptosis. This inhibition can lead to altered signaling pathways that are often dysregulated in cancer cells.

Anticancer Properties

Numerous studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that derivatives of pyrazolo[3,4-d]pyrimidines demonstrated significant antiproliferative activity against breast cancer and leukemia cell lines .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro assays revealed activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Studies have indicated that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This property opens avenues for its potential use in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerBreast Cancer Cell LinesIC50 = 5 µM
AntimicrobialStaphylococcus aureusMIC = 4 µg/mL
NeuroprotectiveNeuronal CellsN/A

Clinical Implications

The findings from various studies suggest that this compound has the potential for development into therapeutic agents targeting cancer and infectious diseases. Its dual role as both an anticancer and antimicrobial agent highlights its versatility as a drug candidate.

Scientific Research Applications

Biological Activities

1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown efficacy in inhibiting key kinases involved in cancer progression, such as the epidermal growth factor receptor and ErbB2 kinases. Research indicates that it can induce apoptosis in cancer cells and cause cell cycle arrest at specific phases.
  • Kinase Inhibition : This compound is particularly recognized for its role as a potent inhibitor of histone lysine demethylases (KDMs), which are critical in regulating gene expression and are implicated in various cancers. It selectively binds to the active sites of KDM4 (JMJD2) and KDM5 (JARID1) subfamilies, demonstrating significant cellular permeability .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity through the inhibition of cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

Case Study 2: Histone Demethylase Inhibition

Another research effort focused on the compound's interaction with histone demethylases. The study highlighted its ability to inhibit KDM enzymes effectively, leading to altered gene expression profiles in treated cells. This mechanism suggests potential applications in epigenetic therapies for cancer treatment .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride Pyridin-4-yl, hydrochloride Enhanced solubility; potential kinase inhibition via pyridine-mediated interactions
HS38 (1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl thio-propanamide) 3-Chlorophenyl, thioether Electrophilic thioether group may enhance covalent binding to kinase targets
1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidin-4-one Methoxyquinolinyl Antibacterial and antioxidant activity; methoxy group improves lipophilicity
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Methoxyphenyl Electron-donating methoxy group modulates electronic properties; synthesized via formamide cyclization
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxolyl, methylpiperazine Piperazine substituent enhances solubility and potential CNS penetration
1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 4-Nitrophenyl Electron-withdrawing nitro group may increase reactivity but risk toxicity

Key Observations :

  • Pyridinyl vs.
  • Salt Forms: The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., HS38 or methoxyquinolinyl derivatives), significantly improving solubility for oral or injectable formulations .
  • Heterocyclic Modifications : Compounds like 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl) derivatives incorporate fused rings and piperazine groups, which may enhance blood-brain barrier penetration compared to the pyridinyl analog .
Kinase Inhibition Potential
  • HS38 and HS43 : These thioether-containing analogs demonstrated potent kinase inhibition in chemoproteomic screens, likely due to covalent modification of cysteine residues . The target compound’s pyridinyl group may instead engage in reversible hydrogen bonding with kinase ATP-binding pockets.
  • Methoxyquinolinyl Derivatives: Exhibited antibacterial activity (MIC < 1 µg/mL against S. aureus) but lacked kinase inhibition data, highlighting divergent therapeutic applications compared to the target compound .
Solubility and Bioavailability
  • The hydrochloride salt of the target compound likely achieves higher aqueous solubility (>10 mg/mL) compared to neutral analogs like 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (logP ~2.5) .
  • Piperazine-substituted derivatives (e.g., 7-(4-methylpiperazin-1-yl) analogs) show improved solubility but may introduce off-target effects due to promiscuous amine interactions .

Preparation Methods

General Synthetic Approach

The preparation methods for pyrazolo[3,4-d]pyrimidin-4-one derivatives, including 1-(pyridin-4-yl) substitution, typically involve:

  • Formation of the pyrazolopyrimidinone core via condensation reactions between aminopyrazole derivatives and appropriate electrophilic reagents.
  • Introduction of the pyridin-4-yl substituent through cross-coupling reactions using halogenated pyridine derivatives.
  • Salt formation (hydrochloride) by treatment with hydrochloric acid to afford the stable hydrochloride salt.

Preparation of the Pyrazolo[3,4-d]pyrimidin-4-one Core

The pyrazolo[3,4-d]pyrimidin-4-one skeleton is commonly synthesized by condensation of aminopyrazole intermediates with suitable reagents such as hydrazonoyl halides or cyanoacetamide derivatives under basic or acidic conditions.

  • For example, treatment of aminopyrazole with sodium nitrite in acetic acid can yield pyrazolo derivatives with high purity.
  • Alternatively, condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines can afford pyrazolo[1,5-a]pyrimidine derivatives, closely related in structure and synthetic logic.

Summary of Preparation Method

Step Description Key Reagents/Conditions Outcome
1 Synthesis of aminopyrazole intermediate Aminopyrazole + sodium nitrite/acetic acid Pyrazolopyrimidinone core
2 Cross-coupling with 4-bromopyridine CuI, K2CO3, N,N'-dimethylethylenediamine, 1,4-dioxane, 80-95°C, 18h 1-(Pyridin-4-yl) substituted pyrazolopyrimidinone
3 Hydrochloride salt formation HCl in suitable solvent 1-(Pyridin-4-yl)-pyrazolopyrimidin-4-one hydrochloride

Research Findings and Optimization Notes

  • The copper(I)-catalyzed coupling is sensitive to ligand and base choice; N,N'-dimethylethylenediamine enhances catalyst stability and reaction efficiency.
  • Reaction temperature optimization between 80–95°C balances conversion and side reactions.
  • Purification via silica gel chromatography is essential to remove copper residues and side products.
  • Salt formation with hydrochloric acid yields a stable crystalline product suitable for further pharmaceutical or chemical applications.
  • Alternative methods involving direct condensation with pyridinyl amines have lower yields and selectivity compared to copper-catalyzed cross-coupling.

Q & A

Basic: What are the recommended synthetic routes for 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride?

Answer:
A common method involves cyclization reactions using formamide as a solvent under reflux conditions. For example:

  • Step 1: React ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at 80°C for 10 hours to form the pyrazolo[3,4-d]pyrimidin-4-one core .
  • Step 2: Introduce the pyridinyl substituent via nucleophilic substitution or coupling reactions. Hydrochloride salt formation is achieved by treating the free base with HCl in aqueous medium (e.g., 1.0 M HCl at 50°C) .

Key Conditions:

Reagent/ConditionRoleExample from Evidence
FormamideSolvent and nitrogen source80°C, 10 h reflux
HCl (aqueous)Salt formation1.0 M HCl, 50°C
NaHCO₃/DMFN-substitution reactions70°C, 2 h

Basic: What physicochemical properties are critical for its drug-likeness?

Answer:
Key parameters include:

  • pKa : 8.87 (acidic hydrogen donors) .
  • LogD : -0.88 at pH 5.5 and -0.90 at pH 7.4, indicating moderate solubility in physiological conditions .
  • Lipinski’s Rule Compliance : Molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.